molecular formula C17H20N2O4S B6423891 N-[4-(5-ethyl-2-methoxybenzenesulfonamido)phenyl]acetamide CAS No. 1791147-80-2

N-[4-(5-ethyl-2-methoxybenzenesulfonamido)phenyl]acetamide

Cat. No.: B6423891
CAS No.: 1791147-80-2
M. Wt: 348.4 g/mol
InChI Key: HZAHKDDBSUUVGJ-UHFFFAOYSA-N
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Description

N-[4-(5-ethyl-2-methoxybenzenesulfonamido)phenyl]acetamide is an organic compound with a complex structure that includes a sulfonamide group, an acetamide group, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(5-ethyl-2-methoxybenzenesulfonamido)phenyl]acetamide typically involves multiple steps. One common method starts with the preparation of 5-ethyl-2-methoxybenzenesulfonyl chloride, which is then reacted with 4-aminophenylacetamide under controlled conditions to form the desired product. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control temperature, pressure, and reaction time, optimizing the production efficiency and reducing the risk of side reactions .

Chemical Reactions Analysis

Types of Reactions

N-[4-(5-ethyl-2-methoxybenzenesulfonamido)phenyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[4-(5-ethyl-2-methoxybenzenesulfonamido)phenyl]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(5-ethyl-2-methoxybenzenesulfonamido)phenyl]acetamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can lead to various biological effects, such as reduced inflammation or antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide
  • N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide
  • 5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide

Uniqueness

N-[4-(5-ethyl-2-methoxybenzenesulfonamido)phenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy group enhances its solubility and stability, while the ethyl group provides additional steric hindrance, potentially improving its selectivity and efficacy in biological systems.

Properties

IUPAC Name

N-[4-[(5-ethyl-2-methoxyphenyl)sulfonylamino]phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-4-13-5-10-16(23-3)17(11-13)24(21,22)19-15-8-6-14(7-9-15)18-12(2)20/h5-11,19H,4H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZAHKDDBSUUVGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=C(C=C2)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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